![molecular formula C28H21N B3298624 [1,1'-Biphenyl]-4-amine, 4'-(1-naphthalenyl)-N-phenyl- CAS No. 897671-80-6](/img/structure/B3298624.png)
[1,1'-Biphenyl]-4-amine, 4'-(1-naphthalenyl)-N-phenyl-
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Description
“[1,1’-Biphenyl]-4-amine, 4’-(1-naphthalenyl)-N-phenyl-”, also known as VNPB, is a solution-processable Hole Transport / Electron Blocking Layer (HTL / EBL) material . It is commonly used in organic electronics, such as OLEDs and perovskite solar cells . It has a skeleton of two joined triarylamines with two diphenylamine as pending units .
Synthesis Analysis
The synthesis of VNPB involves the fabrication of organic light-emitting diodes based on N,N′-di-1-naphthalenyl-N,N′-diphenyl-[1,1′-biphenyl]-4,4′-diamine (NPB) that emit via singlet excimer states . The film deposition rate of NPB is reduced from 17 to 1 nm/min .Molecular Structure Analysis
The molecular formula of VNPB is C48H36N2 . It has an average mass of 640.813 Da and a monoisotopic mass of 640.287842 Da .Chemical Reactions Analysis
VNPB is a conducting polymer that can be used as a hole transporting material (HTM) with a transport gap of 4 eV and an ionization potential of 5.5 eV .Physical And Chemical Properties Analysis
VNPB is soluble in THF, chloroform, and toluene . It has a maximum absorption at 350 nm±5 nm in THF (UV) and emits fluorescence at 450 nm in THF (PL) . The HOMO and LUMO energy levels are 5.3 eV and 2.4 eV, respectively .Mechanism of Action
In OLED devices, the use of VNPB enabled the maximum current efficiency of 22.2 Cd/A, compared to 9.7 Cd/A in the reference device without VNPB, and the device lifetime was extended by up to 74.8% . In solar cells, VNPB increased open-circuit voltage (VOC) and power conversion efficiency (PCE) of wide-bandgap perovskite solar cells by changing the hole transport layer (HTL) from commonly used poly (bis (4-phenyl) (2,4,6-trimethylphenyl)amine) (PTAA) to in-situ cross-linked small mol. VNPB .
Safety and Hazards
properties
IUPAC Name |
4-(4-naphthalen-1-ylphenyl)-N-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N/c1-2-9-25(10-3-1)29-26-19-17-22(18-20-26)21-13-15-24(16-14-21)28-12-6-8-23-7-4-5-11-27(23)28/h1-20,29H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLWKGHTYJYTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601222532 |
Source
|
Record name | 4′-(1-Naphthalenyl)-N-phenyl[1,1′-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601222532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
897671-80-6 |
Source
|
Record name | 4′-(1-Naphthalenyl)-N-phenyl[1,1′-biphenyl]-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=897671-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-(1-Naphthalenyl)-N-phenyl[1,1′-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601222532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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